molecular formula C14H25N3O4S B215069 2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethyl-3-pyridinesulfonamide

2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethyl-3-pyridinesulfonamide

Katalognummer B215069
Molekulargewicht: 331.43 g/mol
InChI-Schlüssel: PJTDLTYPZRTQEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethyl-3-pyridinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors.

Wirkmechanismus

TAK-659 selectively binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling. This leads to the inhibition of B-cell proliferation, survival, and migration. TAK-659 has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of CLL and MCL. It induces apoptosis and inhibits cell proliferation in B-cell malignancies. TAK-659 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, TAK-659 has shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TAK-659 in lab experiments include its high potency and selectivity towards BTK, which allows for specific inhibition of B-cell receptor signaling. TAK-659 has also shown to be well-tolerated in preclinical studies, making it a promising candidate for further development. However, the limitations of using TAK-659 include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research on TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, where B-cell receptor signaling plays a crucial role. TAK-659 may also have potential as a combination therapy with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its anti-tumor activity. Further studies are needed to determine the optimal dosing and administration of TAK-659 in vivo and to evaluate its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 2-chloro-3-pyridinesulfonamide with tert-butylamino ethanol in the presence of sodium hydride. The resulting product is then treated with dimethyl sulfate to obtain TAK-659. This synthesis method has been optimized to provide a high yield of pure TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Eigenschaften

Produktname

2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethyl-3-pyridinesulfonamide

Molekularformel

C14H25N3O4S

Molekulargewicht

331.43 g/mol

IUPAC-Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C14H25N3O4S/c1-14(2,3)16-9-11(18)10-21-13-12(7-6-8-15-13)22(19,20)17(4)5/h6-8,11,16,18H,9-10H2,1-5H3

InChI-Schlüssel

PJTDLTYPZRTQEX-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=C(C=CC=N1)S(=O)(=O)N(C)C)O

Kanonische SMILES

CC(C)(C)NCC(COC1=C(C=CC=N1)S(=O)(=O)N(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.